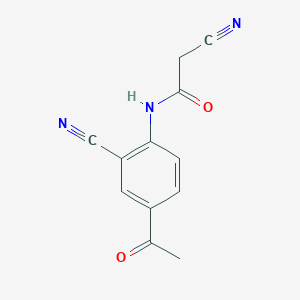![molecular formula C23H18O10 B15158857 5-[5-(Acetyloxy)-4-oxo-4H-1-benzopyran-2-yl]benzene-1,2,3-triyl triacetate CAS No. 744209-79-8](/img/structure/B15158857.png)
5-[5-(Acetyloxy)-4-oxo-4H-1-benzopyran-2-yl]benzene-1,2,3-triyl triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[5-(Acetyloxy)-4-oxo-4H-1-benzopyran-2-yl]benzene-1,2,3-triyl triacetate is a complex organic molecule featuring a benzopyran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(Acetyloxy)-4-oxo-4H-1-benzopyran-2-yl]benzene-1,2,3-triyl triacetate typically involves the following steps:
Formation of the Benzopyran Core: : This can be achieved via the Pechmann condensation, which involves reacting a phenol with a β-keto ester in the presence of a strong acid like sulfuric acid.
Functional Group Addition: : Introducing acetyloxy groups (acetate esters) requires acylation. For this, acetic anhydride is often used in the presence of a catalyst such as pyridine.
Final Assembly: : Bringing together all functional groups to achieve the desired triyl triacetate structure requires precise stoichiometric control and optimization of reaction conditions like temperature and solvent choice.
Industrial Production Methods
Industrial-scale synthesis may employ continuous flow techniques to ensure consistency and scalability. Techniques like catalytic hydrogenation and automated chromatographic purification are utilized to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions including:
Oxidation: : Can involve agents such as potassium permanganate.
Reduction: : Employing hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nucleophilic aromatic substitution using nucleophiles like thiolates.
Common Reagents and Conditions
Oxidation: : Potassium dichromate in acidic medium.
Reduction: : Lithium aluminium hydride (LiAlH4).
Substitution: : Base-catalyzed reaction conditions using sodium hydroxide (NaOH).
Major Products Formed
These reactions often yield intermediate compounds such as hydroxyl derivatives, reduced alcohols, or substituted aromatic compounds which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: : Serving as a key intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Probes: : Utilized in studying enzyme mechanisms and pathways due to its reactive functional groups.
Medicine
Pharmacological Research:
Industry
Materials Science: : Could be used in the development of novel polymers and materials with specific desired properties.
Mecanismo De Acción
The effects exerted by 5-[5-(Acetyloxy)-4-oxo-4H-1-benzopyran-2-yl]benzene-1,2,3-triyl triacetate are primarily due to its interaction with molecular targets such as enzymes and receptor sites. The presence of multiple acetyloxy groups enables it to act as a potent ester, participating in enzymatic hydrolysis and altering biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-4H-1-benzopyran-2-yl Compounds: : Featuring variations in functional groups like hydroxyl or methoxy.
Benzopyran Derivatives: : With different substituents on the aromatic ring.
Uniqueness
The unique arrangement of acetyloxy and benzene triyl groups in 5-[5-(Acetyloxy)-4-oxo-4H-1-benzopyran-2-yl]benzene-1,2,3-triyl triacetate imparts distinct reactivity and functionality, making it more versatile than its simpler counterparts.
This compound opens exciting possibilities for research and development across several scientific domains, promising innovations in both fundamental and applied sciences.
Propiedades
Número CAS |
744209-79-8 |
|---|---|
Fórmula molecular |
C23H18O10 |
Peso molecular |
454.4 g/mol |
Nombre IUPAC |
[4-oxo-2-(3,4,5-triacetyloxyphenyl)chromen-5-yl] acetate |
InChI |
InChI=1S/C23H18O10/c1-11(24)29-17-6-5-7-18-22(17)16(28)10-19(33-18)15-8-20(30-12(2)25)23(32-14(4)27)21(9-15)31-13(3)26/h5-10H,1-4H3 |
Clave InChI |
UDKKEIJWHRVDOI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=CC2=C1C(=O)C=C(O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-methoxybenzamide](/img/structure/B15158776.png)
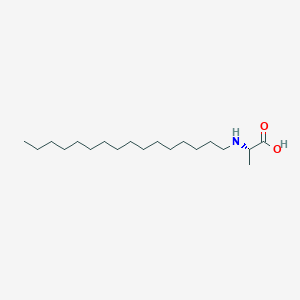
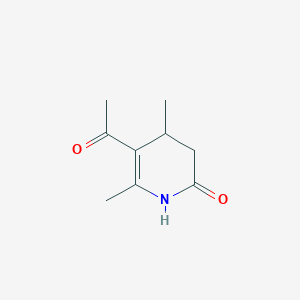
silane](/img/structure/B15158801.png)
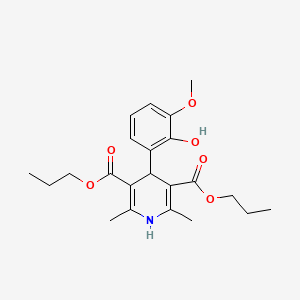
![2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo-](/img/structure/B15158821.png)
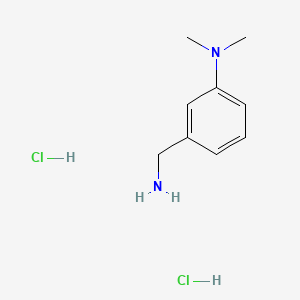
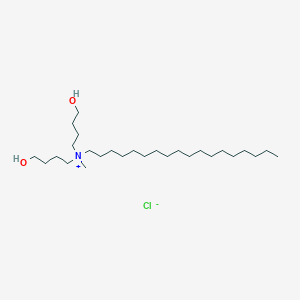
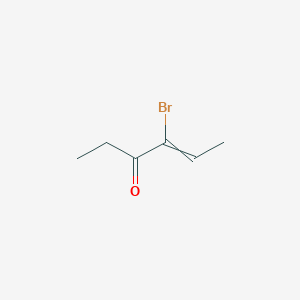
![2,2'-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine)](/img/structure/B15158845.png)
![2-[(Nonadecafluorononyl)oxy]ethan-1-ol](/img/structure/B15158849.png)


